4-[(Thiolan-3-yl)amino]benzamide
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Overview
Description
4-[(Thiolan-3-yl)amino]benzamide is an organic compound with the molecular formula C11H14N2OS It is a benzamide derivative where the benzamide moiety is substituted with a thiolan-3-yl group at the amino position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiolan-3-yl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Thiolan-3-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-[(Thiolan-3-yl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Thiolan-3-yl)amino]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide: Another benzamide derivative with similar structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with benzamide moieties substituted with different functional groups.
Uniqueness
4-[(Thiolan-3-yl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiolan-3-yl group can undergo specific reactions that are not possible with other benzamide derivatives, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-(thiolan-3-ylamino)benzamide |
InChI |
InChI=1S/C11H14N2OS/c12-11(14)8-1-3-9(4-2-8)13-10-5-6-15-7-10/h1-4,10,13H,5-7H2,(H2,12,14) |
InChI Key |
WALXMEOVFLTTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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